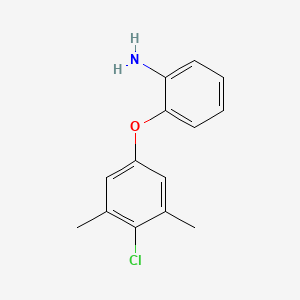

2-(4-Chloro-3,5-dimethylphenoxy)aniline

説明

2-(4-Chloro-3,5-dimethylphenoxy)aniline (CAS: 150418-62-5) is a synthetic aromatic amine characterized by a central aniline group linked to a 4-chloro-3,5-dimethylphenoxy moiety. With a molecular formula of C₁₄H₁₃ClN₂O and molecular weight of 264.72 g/mol, it serves as a critical intermediate in agrochemical and pharmaceutical synthesis. Its structure enables interactions with biological targets, particularly as a synthetic auxin agonist, mimicking plant hormones like indole-3-acetic acid (IAA) to regulate growth .

Key applications include its role in designing herbicidal and plant growth-regulating agents. For instance, it is utilized in synthesizing sulfamoyl naphthoate inhibitors (e.g., compound 3bi in ) and pyrazole-based derivatives with herbicidal activity .

特性

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-7-11(8-10(2)14(9)15)17-13-6-4-3-5-12(13)16/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKNAUCWDWFUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)aniline can be achieved through various methods. One common approach involves the nucleophilic substitution reaction between 4-chloro-3,5-dimethylphenol and 2-chloroaniline under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution, resulting in the formation of 2-(4-Chloro-3,5-dimethylphenoxy)aniline .

化学反応の分析

2-(4-Chloro-3,5-dimethylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding amine or other reduced forms.

科学的研究の応用

Scientific Research Applications

- Chemistry: 2-(4-Chloro-3,5-dimethylphenoxy)aniline serves as a building block in synthesizing more complex organic molecules. It is also utilized as a reagent in various organic reactions.

- Biology: The compound is used in studies involving enzyme inhibition and protein binding. Furthermore, it is investigated for its potential biological activity, including its effects on enzymes, receptors, and cellular processes. Studies suggest that related compounds exhibit significant biological activity and utility in proteomics research for studying protein interactions and functions.

- Medicine: Research explores the potential of 2-(4-Chloro-3,5-dimethylphenoxy)aniline as a pharmaceutical agent, including its efficacy and safety in treating specific conditions and new drug development.

- Industry: This compound is used in developing new materials and chemical processes. It can also be used in developing new materials, such as polymers, coatings, and advanced composites.

Related Case Studies

- Cancer Cell Growth: Induction of apoptosis via MCL-1 modulation.

- Pharmacological Applications

- Cosmetics: Cosmetic polymers are used for preparing nanoparticles for delivering fragrances and active nutrients .

Safety

作用機序

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

類似化合物との比較

Substituted Phenoxy Acetic Acids

Example: 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid (CAS: 19545-95-0)

- Molecular Formula : C₁₀H₁₁ClO₃

- Molecular Weight : 214.6 g/mol

- Key Differences : Replaces the aniline group with a carboxylic acid.

- Properties: Higher polarity due to the acetic acid group, enhancing solubility in polar solvents (e.g., ethanol, DMSO) . Applications: Promotes hypocotyl elongation in seedlings as a growth regulator, unlike the aniline derivative’s role in herbicide design.

Pyrazole Derivatives

Example: 1-[2-(4-Chloro-3,5-dimethylphenoxy)propionyl]-3,5-dimethylpyrazole

- Molecular Formula : C₁₅H₁₈ClN₃O₂

- Molecular Weight : 307.77 g/mol

- Key Differences : Incorporates a 3,5-dimethylpyrazole ring linked via a propionyl group.

- Properties :

Ethyl-Linked Derivatives

Example: N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline (CAS: 1040685-95-7)

- Molecular Formula: C₂₄H₂₆ClNO₃

- Molecular Weight : 412 g/mol

- Key Differences: Ethyl linker with additional phenoxyethoxy groups.

- Properties: Increased lipophilicity improves membrane permeability and prolongs biological activity.

Heterocyclic Derivatives

Example: 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine (CAS: 218457-66-0)

- Molecular Formula : C₁₃H₁₃ClN₂O

- Molecular Weight : 248.70 g/mol

- Key Differences : Pyridine ring replaces the benzene ring in the aniline group.

- Properties: Basic pyridine nitrogen enhances stability under acidic conditions. Potential for broader receptor interactions in medicinal chemistry .

Comparative Data Table

Key Findings and Implications

- Structural Modifications :

- Polar Groups (e.g., -COOH) : Increase solubility but shift applications toward plant growth regulation.

- Heterocycles (e.g., pyrazole, pyridine) : Enhance biological activity through improved target binding or stability.

- Lipophilic Chains (e.g., ethyl linkers) : Prolong activity but necessitate careful toxicity profiling.

- Safety Considerations: Derivatives with complex substituents (e.g., phenoxyethoxy groups) require rigorous handling protocols compared to simpler analogs .

生物活性

2-(4-Chloro-3,5-dimethylphenoxy)aniline is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H14ClNO

- Molecular Weight : Approximately 247.72 g/mol

- Structural Features : The compound features a chloro-substituted phenoxy group, which enhances its reactivity and biological activity. The presence of the aniline moiety contributes to its potential interactions with various biological targets.

The mechanism by which 2-(4-Chloro-3,5-dimethylphenoxy)aniline exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.

- Protein Binding : It can bind to various proteins, affecting their function and interactions within cellular processes.

- Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial properties, making it a candidate for further pharmacological exploration .

Antimicrobial Properties

Research has indicated that 2-(4-Chloro-3,5-dimethylphenoxy)aniline exhibits notable antibacterial activity against several strains of bacteria. Its effectiveness has been compared to clinically used antibiotics, demonstrating promising results:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Significant activity |

| Escherichia coli | Moderate activity |

| Mycobacterium tuberculosis | Notable inhibition |

Studies have shown that the compound's structure allows it to penetrate bacterial membranes effectively, leading to cell death or inhibition of growth .

Anticancer Potential

In addition to its antimicrobial properties, 2-(4-Chloro-3,5-dimethylphenoxy)aniline has been investigated for its anticancer effects. The following findings summarize its potential:

- Cell Line Studies : The compound has been tested on various cancer cell lines, showing cytotoxic effects at certain concentrations.

- Mechanistic Insights : It may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Cytotoxicity Assessment :

- Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。